An In-Depth Technical Guide to Tridiphane: Chemical Structure, Properties, and Mode of Action
An In-Depth Technical Guide to Tridiphane: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tridiphane is a selective herbicide, recognized for its synergistic effects with other herbicides, particularly atrazine. Its mode of action involves the inhibition of glutathione S-transferase (GST), a key enzyme in the detoxification of xenobiotics in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the biochemical mechanism of action of tridiphane. Detailed experimental protocols for its synthesis, the assessment of its herbicidal activity, and the measurement of its inhibitory effect on GST are presented. This document is intended to serve as a valuable resource for researchers in the fields of agrochemistry, drug development, and molecular biology.
Chemical Structure and Identification
Tridiphane, chemically known as 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, is an organochlorine compound featuring an oxirane ring.[1][2] The presence of a chiral center on the oxirane ring results in the existence of (R)- and (S)-enantiomers, with the commercial product typically being a racemic mixture.[2][3]
Table 1: Chemical Identification of Tridiphane
| Identifier | Value |
| IUPAC Name | (RS)-2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane[2][4] |
| CAS Number | 58138-08-2[1][2][5][6] |
| Chemical Formula | C₁₀H₇Cl₅O[1][5][7] |
| Molecular Weight | 320.43 g/mol [3] |
| Canonical SMILES | C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC(=C2)Cl)Cl[2][8] |
| InChI Key | IBZHOAONZVJLOB-UHFFFAOYSA-N[2][5][8] |
Physicochemical Properties
Tridiphane is a colorless to white solid at room temperature.[8] Its solubility and other physical properties are critical for its formulation and environmental fate. There is a notable discrepancy in the reported melting point of tridiphane, with some sources citing 42.8 °C and another indicating 106 °C. This may be due to differences in the purity of the analyzed samples or the methods of determination. The boiling point and density are reported as estimates.
Table 2: Physical and Chemical Properties of Tridiphane
| Property | Value | Conditions |
| Melting Point | 42.8 °C[2] / 106 °C[8] | |
| Boiling Point | 435.99 °C (rough estimate) | |
| Density | 1.5772 g/cm³ (rough estimate) | |
| Vapor Pressure | 29 mPa | 25 °C[2] |
| Water Solubility | 1.8 mg/L | 25 °C[2] |
| Solubility in Organic Solvents | Acetone: 9.1 kg/kg Dichloromethane: 7.1 kg/kg Methanol: 0.98 kg/kg Xylene: 4.6 kg/kg Chlorobenzene: 5.6 kg/kg | 25 °C |
| Log P (Octanol-Water Partition Coefficient) | 4.34 |
Mode of Action and Signaling Pathway
The primary mode of action of tridiphane is the inhibition of glutathione S-transferase (GST).[1] GSTs are a family of enzymes crucial for the detoxification of various xenobiotics, including many herbicides, by catalyzing their conjugation with glutathione.[1]
Tridiphane itself is not the direct inhibitor. Upon entering the plant cell, it undergoes conjugation with glutathione, a reaction that can be catalyzed by GST itself. The resulting tridiphane-glutathione conjugate is a potent competitive inhibitor of GST.[1] This inhibition prevents the detoxification of co-applied herbicides, such as atrazine, leading to their accumulation to phytotoxic levels and ultimately causing plant death. This synergistic action allows for lower application rates of the primary herbicide.[1]
Experimental Protocols
Synthesis of Tridiphane
General Workflow for Oxirane Synthesis (Corey-Chaykovsky Reaction):
Glutathione S-Transferase (GST) Inhibition Assay
This protocol outlines a common method for determining the inhibitory effect of tridiphane on GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Purified GST enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Tridiphane solution (and/or pre-formed tridiphane-GSH conjugate)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate (optional)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme.
-
Inhibitor Addition: Add varying concentrations of the tridiphane solution (or the tridiphane-GSH conjugate) to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Incubate the reaction mixtures for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CDNB solution.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The product of the reaction, the GSH-CDNB conjugate, absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
Workflow for GST Inhibition Assay:
Herbicidal Activity Assay
This protocol describes a general method for assessing the herbicidal efficacy of tridiphane, particularly its synergistic effect with another herbicide.
Materials:
-
Test plant species (e.g., a susceptible weed species)
-
Potting soil
-
Pots or trays
-
Tridiphane formulation
-
Co-applied herbicide formulation (e.g., atrazine)
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Plant Growth: Grow the test plants in pots to a specific growth stage (e.g., 2-3 true leaves).
-
Herbicide Preparation: Prepare spray solutions of tridiphane alone, the co-applied herbicide alone, and a tank mix of both at various concentrations. Include an untreated control group.
-
Herbicide Application: Evenly apply the herbicide solutions to the plants using a calibrated sprayer.
-
Incubation: Place the treated plants in a growth chamber or greenhouse under controlled light, temperature, and humidity.
-
Efficacy Evaluation: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground plant biomass, dry it in an oven, and record the dry weight.
-
Data Analysis: Analyze the visual injury ratings and biomass data to determine the efficacy of the treatments and to quantify the synergistic effect of tridiphane.
Conclusion
Tridiphane is a significant herbicidal synergist with a well-defined mode of action centered on the inhibition of glutathione S-transferase. Its chemical and physical properties dictate its environmental behavior and formulation requirements. The experimental protocols provided herein offer a framework for the synthesis and evaluation of tridiphane and similar compounds. Further research into the specific interactions between the tridiphane-glutathione conjugate and various GST isozymes could provide valuable insights for the development of novel and more effective herbicidal systems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]
- 3. Total Synthesis of a Natural Herbicide - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doras.dcu.ie [doras.dcu.ie]
